molecular formula C23H23ClFN5OS B2961716 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-89-8

5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2961716
CAS RN: 887219-89-8
M. Wt: 471.98
InChI Key: CCMOCTGYIKZQFG-UHFFFAOYSA-N
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Description

5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H23ClFN5OS and its molecular weight is 471.98. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research into triazole derivatives, such as those synthesized from various ester ethoxycarbonylhydrazones with primary amines, has shown that these compounds can possess good to moderate antimicrobial activities against test microorganisms. This exploration into novel 1,2,4-triazole derivatives offers insight into their potential as antimicrobial agents (Bektaş et al., 2007).

Neuroleptic Activity

Certain triazole compounds have been synthesized and tested for neuroleptic activity, showing promising results with very low liability to extrapyramidal side effects. For instance, compounds exhibiting interesting neuroleptic activity suggest their potential use in treating disorders related to neurotransmission (Cascio et al., 1989).

Anti-inflammatory and Analgesic Properties

The synthesis of 6-(α-amino-4-chlorobenzyl)-thiazolo[3,2-b]-1,2,4-triazol-5-ols has revealed compounds with significant analgesic and anti-inflammatory activities, highlighting their potential in the development of new therapeutic agents for pain and inflammation management (Tozkoparan et al., 2004).

Antifungal Applications

The synthesis and characterization of novel triazole derivatives with potential antifungal activity have been reported. These studies explore the solubility thermodynamics and partitioning processes of these compounds in biologically relevant solvents, providing insights into their potential use as antifungal agents (Volkova et al., 2020).

Antitumor Activity

Triazole Schiff bases containing specific groups have been prepared and shown to exhibit good to excellent inhibitory activity against tumor cells. This suggests their potential application in cancer therapy, particularly in targeting specific cellular processes or enzymes associated with tumor growth (Ding et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially alter the function of these targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

In silico studies suggest that similar compounds are likely to have good oral bioavailability . This suggests that this compound may also have favorable ADME properties, which could impact its bioavailability.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound could potentially have a range of molecular and cellular effects.

properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-6-8-17(25)9-7-15)29-12-10-28(11-13-29)18-5-3-4-16(24)14-18/h3-9,14,20,31H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMOCTGYIKZQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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